molecular formula C26H24N4O4 B2486347 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-18-6

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2486347
CAS No.: 1359034-18-6
M. Wt: 456.502
InChI Key: KRZFXCIRXVDVOV-UHFFFAOYSA-N
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Description

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
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Scientific Research Applications

Annular Tautomerism and Structural Studies

  • Research on NH-pyrazoles, including their structural determination through X-ray crystallography and NMR spectroscopy, explored complex hydrogen bonding patterns and tautomerism in both solution and solid states. Such studies contribute to our understanding of molecular structures and interactions, essential for designing compounds with specific properties (Cornago et al., 2009).

Synthesis and Crystal Structures

  • Investigations into the synthesis and crystal structures of benzoxazolinone-based compounds provided insights into molecular geometries and electrostatic potential maps. These findings are crucial for developing compounds with desired reactivity and stability, relevant for various scientific and industrial applications (Şahin et al., 2011).

Biological Evaluation for Anti-Diabetic Activity

  • A study focused on the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moieties. This research aimed at creating new frameworks with potential anti-diabetic activity, demonstrating the application of heterocyclic chemistry in developing therapeutic agents (Vaddiraju et al., 2022).

Properties

IUPAC Name

5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-33-24-12-8-6-10-19(24)25-27-21(17(2)34-25)16-29-13-14-30-22(26(29)31)15-20(28-30)18-9-5-7-11-23(18)32-3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZFXCIRXVDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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